5-Ethynylpicolinic acid 5-Ethynylpicolinic acid
Brand Name: Vulcanchem
CAS No.: 17880-57-8
VCID: VC21025480
InChI: InChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11)
SMILES: C#CC1=CN=C(C=C1)C(=O)O
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol

5-Ethynylpicolinic acid

CAS No.: 17880-57-8

Cat. No.: VC21025480

Molecular Formula: C8H5NO2

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

5-Ethynylpicolinic acid - 17880-57-8

Specification

CAS No. 17880-57-8
Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
IUPAC Name 5-ethynylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11)
Standard InChI Key ZCSPZVBBZKXFHF-UHFFFAOYSA-N
SMILES C#CC1=CN=C(C=C1)C(=O)O
Canonical SMILES C#CC1=CN=C(C=C1)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Ethynylpicolinic acid possesses a planar pyridine ring with a carboxylic acid substituent in the ortho position to the nitrogen atom and an ethynyl group at the meta position relative to the nitrogen . This structural arrangement provides unique chemical properties due to the combination of:

  • A pyridine nitrogen (potential coordination site)

  • A carboxylic acid group (potential bidentate coordination)

  • A terminal alkyne (site for coupling reactions)

Physical and Chemical Properties

The compound exists as a solid at room temperature with characteristic spectroscopic features:

PropertyValueReference
Molecular Weight147.13 g/mol
Molecular FormulaC8H5NO2
IUPAC Name5-ethynylpyridine-2-carboxylic acid
Physical StateSolid
Canonical SMILESC#CC1=CN=C(C=C1)C(=O)O
InChIInChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11)
InChI KeyZCSPZVBBZKXFHF-UHFFFAOYSA-N

Spectroscopic Characteristics

Mass spectral data for 5-ethynylpicolinic acid shows characteristic fragmentation patterns:

m/z valueRelative Intensity
10399.99
7656.30
5051.20
7528.40
5125.60

Source: GC-MS data

Synthesis Methods

Several synthetic routes have been reported for 5-ethynylpicolinic acid, with the most common strategies outlined below.

Sonogashira Coupling Approach

The Sonogashira coupling reaction represents one of the most efficient methods for introducing the ethynyl group to the picolinic acid scaffold :

  • Starting material preparation: Bromination of picolinic acid to form 5-bromopicolinic acid

  • Coupling reaction: Sonogashira coupling of 5-bromopicolinic acid with acetylene in the presence of palladium catalyst and copper(I) co-catalyst

  • Purification: Column chromatography or recrystallization to obtain pure 5-ethynylpicolinic acid

Sequential Functionalization

An alternative synthetic pathway involves:

  • Conversion of picolinic acid to appropriate ester derivative

  • Halogenation at the 5-position

  • Cross-coupling with appropriate ethynyl reagents

  • Hydrolysis of the ester group to restore the carboxylic acid functionality

Chemical Reactivity

5-Ethynylpicolinic acid demonstrates versatile reactivity due to its functional groups.

Carboxylic Acid Reactivity

The carboxylic acid functionality can undergo typical reactions:

  • Esterification: Formation of esters with alcohols

  • Amidation: Reaction with amines to form amides

  • Decarboxylation: Under specific conditions

  • Salt formation: With appropriate bases to form carboxylate salts

Alkyne Reactivity

The terminal alkyne group can participate in various reactions:

  • Coupling reactions: Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles

  • Hydration: Addition of water to form ketones

  • Coordination chemistry: Formation of metal alkynide complexes, particularly with silver and copper ions

Pyridine Reactivity

The pyridine ring can undergo:

  • N-oxidation: Formation of N-oxides

  • Coordination chemistry: Metal coordination through the nitrogen atom

  • Electrophilic substitution: Typically at positions 3 and 5, though the compound already bears substituents at position 5

Coordination Chemistry

5-Ethynylpicolinic acid exhibits interesting coordination chemistry due to its multiple potential binding sites.

Metal Coordination Modes

The compound can coordinate to metal ions through several modes:

  • N,O-bidentate: Through pyridine nitrogen and carboxylate oxygen

  • N,O,O'-tridentate: Through pyridine nitrogen and both carboxylate oxygens

  • C≡C coordination: Through π-bonding of the ethynyl group

  • Combination modes: Multiple coordination involving both the picolinate moiety and the alkyne

Silver Coordination Complexes

Research has demonstrated that 5-ethynylpicolinic acid forms fascinating coordination complexes with silver salts. Zhang and co-workers reported the reaction of 5-ethynyl picolinic acid with silver salts, resulting in the formation of complex coordination compounds featuring argentophilic interactions. These complexes display unique structural motifs where the pyridine carboxylate acts as a tridentate ligand (N,O,O') in conjunction with various alkynide coordination modes .

Structural Motifs in Metal Complexes

The combination of the picolinic acid moiety and alkynide leads to diverse structural architectures including:

  • Discrete complexes

  • 1D-coordination polymers

  • Higher-dimensional networks

These structures are stabilized by various non-covalent interactions including π-π stacking, hydrogen bonding, and in the case of silver complexes, metallophilic interactions .

Comparative Analysis with Similar Compounds

Understanding 5-ethynylpicolinic acid in the context of related compounds provides valuable insights into its properties and potential applications.

Comparison with Picolinic Acid

PropertyPicolinic Acid5-Ethynylpicolinic Acid
StructurePyridine ring with carboxylic acid at position 2Pyridine ring with carboxylic acid at position 2 and ethynyl group at position 5
CoordinationN,O-bidentate or N,O,O'-tridentateN,O-bidentate, N,O,O'-tridentate, plus potential C≡C coordination
Biological ActivityExhibits antiviral, immunomodulatory propertiesLimited specific studies, but potentially similar to picolinic acid with enhanced properties
Zinc ChelationKnown zinc chelatorPotentially enhanced chelation capability
Metal Complex FormationForms various metal complexesForms more diverse and complex metal coordination compounds

Comparison with Aminopicolinic Acids

Synthetic Applications

The versatility of 5-ethynylpicolinic acid in organic synthesis stems from its functional group combination.

Click Chemistry

The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles . This reaction is particularly valuable for:

  • Bioconjugation

  • Material science applications

  • Pharmaceutical development

Cross-Coupling Reactions

5-Ethynylpicolinic acid can serve as a substrate for various cross-coupling reactions:

  • Sonogashira coupling: With aryl halides to form extended conjugated systems

  • Glaser coupling: Homo-coupling of terminal alkynes

  • Cadiot-Chodkiewicz coupling: Cross-coupling with halo-alkynes

Ligand Development

The compound can be used as a precursor for the development of more complex ligands through functionalization of either the carboxylic acid group or the ethynyl moiety .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: GHS Classification data

Precautionary Statements

The recommended precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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